molecular formula C7H12O3 B1660154 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde CAS No. 72496-37-8

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde

Cat. No.: B1660154
CAS No.: 72496-37-8
M. Wt: 144.17 g/mol
InChI Key: BASUVKNKERZYGZ-ZCFIWIBFSA-N
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Description

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde is an organic compound with the molecular formula C7H12O3 It is a derivative of acetaldehyde, featuring a dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde typically involves the reaction of acetaldehyde with 2,2-dimethyl-1,3-dioxolane under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more complex processes to optimize efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to produce large quantities of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
  • Glyceraldehyde acetonide

Uniqueness

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde is unique due to its specific structural features, including the dioxolane ring and the reactive aldehyde group. These characteristics confer distinct chemical properties and reactivity patterns, making it valuable in various applications .

Properties

IUPAC Name

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUVKNKERZYGZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449099
Record name CTK2H2393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72496-37-8
Record name CTK2H2393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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